BPC-157 acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

216441-37-1 |

|---|---|

分子式 |

C64H102N16O24 |

分子量 |

1479.6 g/mol |

IUPAC 名称 |

acetic acid;(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C62H98N16O22.C2H4O2/c1-31(2)25-37(55(92)74-50(32(3)4)62(99)100)71-46(81)29-65-51(88)33(5)67-53(90)38(26-48(84)85)73-54(91)39(27-49(86)87)72-52(89)34(6)68-57(94)41-15-10-21-75(41)58(95)35(13-7-8-20-63)70-45(80)30-66-56(93)40-14-9-22-76(40)60(97)43-17-12-24-78(43)61(98)42-16-11-23-77(42)59(96)36(18-19-47(82)83)69-44(79)28-64;1-2(3)4/h31-43,50H,7-30,63-64H2,1-6H3,(H,65,88)(H,66,93)(H,67,90)(H,68,94)(H,69,79)(H,70,80)(H,71,81)(H,72,89)(H,73,91)(H,74,92)(H,82,83)(H,84,85)(H,86,87)(H,99,100);1H3,(H,3,4)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-;/m0./s1 |

InChI 键 |

LIKSGLHWFDSWDW-OIBXLTBVSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)CN.CC(=O)O |

规范 SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN.CC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

BPC-157 Acetate: A Deep Dive into the Molecular Mechanisms of Tissue Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic pentadecapeptide BPC-157 acetate has garnered significant scientific interest for its pleiotropic regenerative capabilities observed in a multitude of preclinical studies. Originally derived from a protein found in human gastric juice, it has demonstrated marked efficacy in promoting the healing of a wide array of tissues, including tendons, ligaments, muscles, bones, and the gastrointestinal tract.[1][2] This technical guide provides an in-depth overview of the core molecular mechanisms through which BPC-157 is proposed to exert its pro-regenerative effects. It details the key signaling pathways, summarizes quantitative experimental data from pivotal studies, provides insights into the methodologies for cited experiments, and visualizes the intricate molecular interactions using standardized diagrams. The primary pathways discussed include the activation of angiogenesis via the VEGFR2-Akt-eNOS axis, modulation of fibroblast adhesion and migration through the FAK-paxillin pathway, and the sensitization of cells to anabolic signals by upregulating the growth hormone receptor and its downstream JAK2 pathway.[1]

Core Mechanisms of Action

BPC-157's regenerative effects are not attributed to a single molecular target but rather to its ability to modulate several interconnected pathways fundamental to the healing process. These include promoting the formation of new blood vessels (angiogenesis), enhancing the migration and proliferation of cells crucial for repair (fibroblasts), increasing the synthesis of extracellular matrix components, and modulating inflammatory responses.[1][3]

Angiogenesis and Vascular Endothelial Growth Factor (VEGF) Signaling

A critical function of BPC-157 is its ability to stimulate angiogenesis, a process vital for delivering oxygen and nutrients to injured tissues.[4][5] This is primarily achieved through its interaction with the Nitric Oxide (NO) and Vascular Endothelial Growth Factor (VEGF) signaling pathways.[4][6]

BPC-157 has been shown to upregulate the expression of VEGF receptor 2 (VEGFR2).[7][8] It also promotes the internalization of VEGFR2 in vascular endothelial cells, which in turn activates the VEGFR2-Akt-eNOS signaling pathway.[7][8] This cascade leads to an increase in the production of nitric oxide, a potent vasodilator that improves blood flow to the site of injury.[6][9] Furthermore, BPC-157 can induce nitric oxide generation through the activation of the Src-Caveolin-1-eNOS pathway.[10][11]

Some studies suggest that BPC-157 stimulates the expression of key molecules involved in cell growth and migration, such as extracellular signal-regulated kinases (ERK) 1 and 2 and their downstream targets, including c-Fos, c-Jun, and Egr-1.[12][13]

Signaling Pathway: BPC-157 and Angiogenesis via VEGFR2

References

- 1. benchchem.com [benchchem.com]

- 2. agemed.org [agemed.org]

- 3. peptideslabuk.com [peptideslabuk.com]

- 4. revolutionhealth.org [revolutionhealth.org]

- 5. Unlocking the Power of Peptides: How BPC-157 Revolutionizes Soft Tissue Repair and Inflammation Management - Holistic Health Institute [holistichealthinstitute.us]

- 6. livvnatural.com [livvnatural.com]

- 7. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. peptidesciences.com [peptidesciences.com]

- 10. peptidology.co [peptidology.co]

- 11. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure of BPC-157 Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

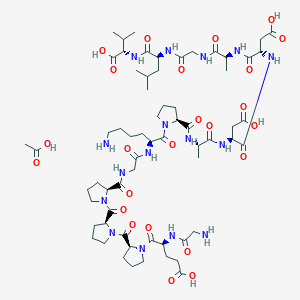

Body Protection Compound 157 (BPC-157) is a synthetic pentadecapeptide with the amino acid sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1][2][3] Derived from a protein found in human gastric juice, it has garnered significant scientific interest for its potent cytoprotective and regenerative properties observed in preclinical models.[1][4] This technical guide provides a comprehensive overview of the chemical synthesis of BPC-157 acetate, its structural properties, and key signaling pathways implicated in its mechanism of action. Detailed experimental protocols for its synthesis, purification, and analysis are provided to support research and development activities.

Chemical Structure and Physicochemical Properties

BPC-157 is a 15-amino acid peptide.[1] The acetate salt form is commonly used in research settings. Its fundamental properties are summarized in the table below.

| Property | Data |

| Peptide Sequence | Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val |

| One-Letter Code | GEPPPGKPADDAGLV |

| Molecular Formula | C₆₂H₉₈N₁₆O₂₂ (Free Base)[1], C₆₄H₁₀₂N₁₆O₂₄ (Acetate Salt)[5] |

| Molecular Weight | ~1419.5 g/mol (Free Base)[1][3], ~1479.6 g/mol (Acetate Salt)[5][6] |

| CAS Number | 137525-51-0 (Free Base)[2][7], 216441-37-1 (Acetate Salt)[5] |

| Appearance | White lyophilized (freeze-dried) powder[1] |

| Solubility | Freely soluble in water at neutral pH.[1][3] Also soluble in dilute acetic acid or aqueous buffers at pH 5–7.[8] |

| Purity (Typical) | ≥98% (as determined by HPLC)[8] |

| Storage | Store lyophilized powder at -20°C for long-term storage.[3][7] Avoid repeated freeze-thaw cycles.[7] |

Synthesis of this compound

The primary method for synthesizing BPC-157 is Solid-Phase Peptide Synthesis (SPPS).[1][2] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies have been successfully employed.[9][10]

Synthesis Workflow

The general workflow for the solid-phase synthesis of BPC-157 is depicted below.

Caption: General workflow for the synthesis and purification of BPC-157.

Detailed Experimental Protocol: Fmoc-Based SPPS

This protocol outlines a standard manual Fmoc-based solid-phase synthesis of BPC-157.

Materials:

-

Resin: Preloaded Fmoc-Val-SASRIN™ polymeric resin.[10]

-

Amino Acids: Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH).

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide).[2]

-

Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide).[10]

-

Solvents: DMF, DCM (Dichloromethane), DMSO (Dimethyl sulfoxide).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), TIS (Triisopropylsilane), Water.

-

Precipitation/Washing: Cold diethyl ether.

Protocol:

-

Resin Swelling: Swell the Fmoc-Val-SASRIN™ resin in DMF for 1 hour.

-

Fmoc Deprotection:

-

Wash the resin with DMF (3x).

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

-

Confirm complete deprotection using a Kaiser ninhydrin test.[10]

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (4-fold molar excess over the resin loading capacity) with a coupling reagent like HBTU/HOBt or DIC/HOBt in a minimal amount of DMF for 20-40 minutes at room temperature.[10]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

-

Monitor the completion of the reaction with a Kaiser test (should be negative).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the BPC-157 sequence in reverse order (Leu, Gly, Ala, Asp, Asp, Ala, Pro, Lys, Gly, Pro, Pro, Pro, Glu, Gly).

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[1]

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and residual cleavage reagents.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Quality Control

The crude BPC-157 peptide requires purification to remove impurities such as truncated or deletion sequences. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this purpose.[2][7]

Experimental Protocol: RP-HPLC Purification

Materials:

-

HPLC System: Preparative RP-HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Phenomenex Luna® 5 µm C18, 250 x 4.6 mm).[11]

-

Sample: Crude BPC-157 dissolved in Mobile Phase A or a minimal amount of DMSO, then diluted with water.

Protocol:

-

Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B).

-

Sample Injection: Inject the dissolved crude peptide onto the column.

-

Elution Gradient: Apply a linear gradient of Mobile Phase B to elute the peptide. An example gradient is:

-

5-25% B over 10 minutes.

-

25-45% B over 40 minutes.

-

45-95% B over 5 minutes (for column wash).

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak, detected by UV absorbance at 214 or 280 nm.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar but faster gradient.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (typically >98%). Freeze the pooled solution and lyophilize to obtain the final this compound as a white powder.[2]

Quality Control

-

Purity: Final purity is confirmed by analytical RP-HPLC.[7]

-

Identity: The molecular weight of the synthesized peptide is verified by Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).[2][7]

-

Amino Acid Analysis: Can be performed to confirm the amino acid composition of the final product.[7]

Key Signaling Pathways

BPC-157 exerts its biological effects by modulating several intracellular signaling pathways. The most well-documented pathways are crucial for angiogenesis, cell migration, and tissue regeneration.

VEGFR2-Akt-eNOS Pathway

BPC-157 promotes angiogenesis, the formation of new blood vessels, by activating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.[1][12] This leads to increased nitric oxide (NO) bioavailability, which is critical for endothelial cell survival and capillary formation.[4][12]

Caption: BPC-157-mediated activation of the VEGFR2-Akt-eNOS signaling pathway.

FAK-Paxillin Pathway

BPC-157 has been shown to increase the expression and phosphorylation of Focal Adhesion Kinase (FAK) and paxillin.[13][14] This pathway is integral to cellular adhesion, migration, and proliferation, which are essential processes in wound healing and tissue repair.[13]

Caption: BPC-157 activates the FAK-paxillin pathway to promote cell migration.

Growth Hormone Receptor (GHR) - JAK2 Pathway

In tendon fibroblasts, BPC-157 upregulates the expression of the Growth Hormone Receptor (GHR).[2][9] This sensitizes the cells to growth hormone, leading to the activation of the downstream Janus Kinase 2 (JAK2) signaling pathway, which promotes cell proliferation and contributes to tendon healing.[2][9]

Caption: BPC-157 enhances the GHR-JAK2 signaling pathway in tendon fibroblasts.

Experimental Protocol: Western Blot Analysis of VEGFR2 Phosphorylation

This protocol provides a method to assess the activation of the VEGFR2 pathway in response to BPC-157 treatment in endothelial cells (e.g., HUVECs).

Materials:

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Reagents: this compound, VEGF-A (as a positive control), serum-free basal medium.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Antibodies: Primary antibodies against phospho-VEGFR2 (e.g., Tyr1175), total VEGFR2, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibody.

-

Other: BCA protein assay kit, SDS-PAGE gels, PVDF membrane, ECL chemiluminescent substrate.

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold RIPA buffer.[4]

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.[1]

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Detection:

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[4]

-

Quantify band intensity using densitometry software.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total VEGFR2 and the loading control to normalize the results.[1]

Conclusion

This compound is a synthetic peptide with significant therapeutic potential, demonstrated through its robust regenerative capabilities in preclinical studies. Its synthesis via SPPS is well-established, allowing for the production of high-purity material for research. The pro-angiogenic, pro-migratory, and proliferative effects of BPC-157 are mediated through the activation of key signaling pathways, including VEGFR2-Akt-eNOS, FAK-Paxillin, and GHR-JAK2. The detailed protocols provided in this guide serve as a valuable resource for scientists and researchers investigating the chemical biology and therapeutic applications of BPC-157.

References

- 1. benchchem.com [benchchem.com]

- 2. Pentadecapeptide BPC 157 enhances the growth hormone receptor expression in tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. examine.com [examine.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ca.bloomtechz.com [ca.bloomtechz.com]

- 8. peptideskingdom.com [peptideskingdom.com]

- 9. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. benchchem.com [benchchem.com]

- 12. qalyco.com [qalyco.com]

- 13. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cenexalabs.com [cenexalabs.com]

Pharmacokinetics and Bioavailability of BPC-157 Acetate in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protective Compound 157 (BPC-157) is a synthetic pentadecapeptide with the amino acid sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1] Derived from a protein found in human gastric juice, BPC-157 has garnered significant interest for its pleiotropic regenerative effects observed in numerous preclinical studies.[2] Its acetate salt form is commonly used in research settings. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of BPC-157 acetate in rodent models, with a focus on data presentation, detailed experimental protocols, and visualization of its molecular signaling pathways.

Core Concepts in Pharmacokinetics of BPC-157

The therapeutic efficacy of BPC-157 is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these pharmacokinetic parameters is crucial for designing effective dosing regimens and translating preclinical findings to potential clinical applications.

Absorption and Bioavailability

This compound has been administered in rodent models through various routes, including intravenous (IV), intramuscular (IM), intraperitoneal, and oral (in drinking water or via intragastric gavage).

Following a single intravenous administration in rats, BPC-157 is rapidly eliminated from the plasma.[1] Intramuscular injection also results in rapid absorption, with peak plasma concentrations observed within minutes.[1] The mean absolute bioavailability of BPC-157 following IM injection in rats is approximately 14-19%.[1][3][4]

While BPC-157 is noted for its stability in gastric juice, its oral bioavailability is a subject of ongoing investigation.[5] Studies have shown that orally administered BPC-157 can exert therapeutic effects, particularly within the gastrointestinal tract.[6] However, quantitative pharmacokinetic data for oral this compound is not as well-defined as for parenteral routes. One study has suggested that the arginate salt of BPC-157 may have a significantly higher oral bioavailability in rats compared to the acetate salt.[7]

Distribution

The distribution of BPC-157 throughout the body is a key aspect of its systemic effects. Further research is needed to fully characterize its tissue penetration and accumulation in various organs.

Metabolism and Excretion

BPC-157 is metabolized in the liver and has a short elimination half-life of less than 30 minutes in rats following IV and IM administration.[1][2][3] The peptide is broken down into smaller peptide fragments and individual amino acids, which then enter normal metabolic pathways.[3] The primary routes of excretion for BPC-157 and its metabolites are urine and bile.[1][3]

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following tables summarize the key pharmacokinetic parameters of this compound in rats following intravenous and intramuscular administration.

Table 1: Pharmacokinetic Parameters of BPC-157 in Rats Following a Single Intravenous Administration

| Dose (µg/kg) | t½ (min) | AUC₀₋t (ng·min/mL) |

| 20 | 15.2 | 399 |

Data sourced from He et al., 2022.[1]

Table 2: Pharmacokinetic Parameters of BPC-157 in Rats Following a Single Intramuscular Administration

| Dose (µg/kg) | Tₘₐₓ (min) | Cₘₐₓ (ng/mL) | AUC₀₋t (ng·min/mL) | Absolute Bioavailability (%) |

| 20 | 3 | 12.3 | 75.1 | 18.82 |

| 100 | 3 | 48.9 | 289 | 14.49 |

| 500 | 3 | 141 | 1930 | 19.35 |

Data sourced from He et al., 2022.[1]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of BPC-157 pharmacokinetics in rodent models.

Animal Models

-

Species: Sprague-Dawley or Wistar rats are commonly used.

-

Housing: Animals are typically housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless fasting is required for the experiment.

Drug Administration

-

Intravenous (IV) Administration: this compound is dissolved in a sterile vehicle, such as saline. The solution is administered as a single bolus injection into a tail vein.

-

Intramuscular (IM) Administration: this compound is dissolved in a sterile vehicle and injected into a major muscle group, such as the quadriceps.

-

Oral Administration (Drinking Water): this compound is dissolved in the drinking water at a specified concentration. The daily dose is estimated based on the average water consumption of the animals.[6][8]

-

Oral Administration (Intragastric Gavage): A solution of this compound is administered directly into the stomach using a gavage needle.

Sample Collection for Pharmacokinetic Analysis

-

Blood Sampling: Blood samples are collected at predetermined time points following drug administration. For rapid absorption and elimination profiles, frequent sampling is necessary in the initial hours. Blood is typically drawn from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K3EDTA). The blood is then centrifuged to separate the plasma, which is subsequently stored at -20°C or lower until analysis.[1]

Analytical Methods for Quantification of BPC-157

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are the primary analytical techniques for the sensitive and specific quantification of BPC-157 in biological matrices.[5]

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by solid-phase extraction to remove interfering substances.[1]

-

Chromatographic Separation: A reverse-phase C18 column is commonly used to separate BPC-157 from other components in the sample.

-

Detection: The concentration of BPC-157 is determined by a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

BPC-157 exerts its regenerative effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: BPC-157 activates the VEGFR2-Akt-eNOS signaling pathway to promote angiogenesis.

Caption: BPC-157 promotes cell migration and adhesion via the FAK-paxillin pathway.

Caption: BPC-157 enhances the growth hormone receptor-JAK2 signaling cascade, promoting cell proliferation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of BPC-157 in rats.

Caption: A typical experimental workflow for a pharmacokinetic study of BPC-157 in rats.

Conclusion

This technical guide provides a consolidated overview of the current understanding of the pharmacokinetics and bioavailability of this compound in rodent models. The presented data highlights its rapid absorption and elimination following parenteral administration. While the oral efficacy of BPC-157 is evident from numerous studies, further research is required to fully elucidate its oral pharmacokinetic profile and to optimize formulations for improved oral bioavailability. The detailed experimental protocols and visual representations of the signaling pathways and workflows serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the design and execution of future studies on this promising regenerative peptide.

References

- 1. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. examine.com [examine.com]

- 7. peptidesciences.com [peptidesciences.com]

- 8. Stable Gastric Pentadecapeptide BPC 157 as a Therapy for the Disable Myotendinous Junctions in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

BPC-157 Acetate: A Deep Dive into VEGFR2 Signaling Activation for Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Body Protective Compound-157 (BPC-157) acetate, a synthetic pentadecapeptide, has garnered significant attention for its pleiotropic regenerative capabilities. A substantial body of preclinical evidence highlights its pro-angiogenic effects, primarily mediated through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms by which BPC-157 acetate stimulates VEGFR2 and its downstream cascades, leading to angiogenesis. We present a synthesis of quantitative data from key in vitro and in vivo studies, detailed experimental protocols for reproducibility, and visual representations of the pertinent signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tissue repair and regeneration. Vascular Endothelial Growth Factor A (VEGF-A) and its primary receptor, VEGFR2, are the principal regulators of this process. BPC-157, a peptide naturally found in gastric juice, has demonstrated potent pro-angiogenic and healing properties across various tissues.[1] This guide focuses on the specific role of this compound in activating the VEGFR2 signaling pathway, a key mechanism underlying its therapeutic potential.[2]

Core Mechanism: Upregulation and Activation of VEGFR2

This compound exerts its pro-angiogenic effects not by increasing the expression of VEGF-A itself, but by upregulating the expression of its receptor, VEGFR2, on vascular endothelial cells.[2][3] This increased receptor availability sensitizes the cells to endogenous VEGF-A and may also be activated by BPC-157 through a yet-to-be-fully-elucidated mechanism.

The activation of VEGFR2 by BPC-157 initiates a cascade of intracellular signaling events that are crucial for angiogenesis. A key step in this process is the internalization of the VEGFR2 receptor, which is a prerequisite for the activation of downstream signaling molecules.[2][3]

Key Signaling Pathways Activated by this compound

The VEGFR2-Akt-eNOS Pathway

Upon activation and internalization, VEGFR2 undergoes autophosphorylation, creating docking sites for various signaling proteins. This leads to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[4] Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[4] NO is a critical signaling molecule that promotes endothelial cell proliferation, migration, and survival, all of which are essential for the formation of new blood vessels.[4] Studies have shown that BPC-157 time-dependently activates the VEGFR2-Akt-eNOS signaling pathway.[2][3]

The Src-Caveolin-1-eNOS Pathway

BPC-157 also modulates eNOS activity through the Src-Caveolin-1 (Cav-1) pathway.[5] In resting endothelial cells, eNOS is bound to Cav-1, which keeps it in an inactive state. BPC-157 induces the phosphorylation of the tyrosine kinase Src.[5] Activated Src then phosphorylates Cav-1, leading to the dissociation of the eNOS/Cav-1 complex.[5] This release of eNOS from its inhibitory binding partner contributes to its activation and subsequent NO production, promoting vasodilation and angiogenesis.[5]

References

- 1. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. benchchem.com [benchchem.com]

- 5. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

A Technical Guide to Body Protective Compounds Derived from Gastric Juice

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and mechanisms of action of Body Protective Compounds (BPCs), with a primary focus on the well-studied pentadecapeptide BPC-157. Initially identified as a fragment of a larger protein isolated from human gastric juice, BPC-157 has demonstrated significant cytoprotective and regenerative properties across a wide range of preclinical studies. This document details the seminal discovery, summarizes key quantitative data from various experimental models, provides detailed protocols for essential assays, and visualizes the critical signaling pathways involved in its therapeutic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of these intriguing gastric juice-derived compounds.

Discovery and Origin of Body Protective Compounds

The concept of "cytoprotection," where the gastric mucosa resists noxious agents through mechanisms other than acid neutralization, laid the groundwork for the discovery of endogenous protective factors. In the early 1990s, a research group led by Dr. Predrag Sikiric at the University of Zagreb, Croatia, reported the isolation of a novel protein from human gastric juice with potent protective activities.[1][2][3] This protein was termed Body Protective Compound (BPC).

Quantitative Data on the Efficacy of BPC-157

The following tables summarize the quantitative data from key studies, demonstrating the dose-dependent effects of BPC-157 in various preclinical models.

Table 1: Pro-Angiogenic Effects of BPC-157

| Assay Type | Model | Treatment | Concentration/Dose | Outcome Measure | Result | Reference(s) |

| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | BPC-157 | 1 µg/mL | Tube Formation | ~180% of control | [4] |

| In Vitro | HUVECs | BPC-157 | 1 µg/mL | VEGFR2 Phosphorylation | Time-dependent increase | [5] |

| In Vivo | Chick Chorioallantoic Membrane (CAM) | BPC-157 | 0.1 µ g/disk | Angiogenic Index (branch points) | Significantly increased vs. control | |

| In Vivo | Rat Hindlimb Ischemia | BPC-157 | 10 µg/kg | Blood Flow Recovery | Accelerated recovery | [6] |

Table 2: Cytoprotective and Healing Effects of BPC-157

| Model | Injury Model | Treatment | Dose | Outcome Measure | Result | Reference(s) |

| In Vivo | Rat Gastric Ulcer | Ethanol-induced | BPC-157 | 10 µg/kg | Reduced ulcer area | [7] |

| In Vivo | Rat Tendon Healing | Achilles Tendon Transection | BPC-157 | 10 µg/kg | Improved biomechanical properties | [8] |

| In Vitro | Tendon Fibroblasts | BPC-157 | 0.5 µg/mL | Growth Hormone Receptor mRNA | Time-dependent increase | [9][10] |

| In Vitro | Caco-2 cells | BPC-157 | 50 µM | EGR-1 mRNA expression | Peak stimulation | [11] |

Signaling Pathways of BPC-157

BPC-157 exerts its pleiotropic effects by modulating several key signaling pathways. One of the most well-characterized is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway, which is crucial for angiogenesis.

VEGFR2-Akt-eNOS Signaling Pathway

BPC-157 has been shown to upregulate the expression of VEGFR2 and promote its internalization.[5][6] This leads to the activation of downstream signaling molecules, including Akt and endothelial nitric oxide synthase (eNOS), culminating in increased nitric oxide (NO) production. NO is a critical mediator of vasodilation and angiogenesis.

Focal Adhesion Kinase (FAK) Signaling Pathway

In the context of tissue healing, particularly in tendons and ligaments, BPC-157 has been shown to activate the Focal Adhesion Kinase (FAK) signaling pathway.[12] This pathway is critical for cell adhesion, migration, and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Body Protective Compounds.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is a widely used model to assess the pro- or anti-angiogenic potential of compounds.

Materials:

-

Fertilized chicken eggs (e.g., White Leghorn)

-

Egg incubator with humidity control

-

Sterile phosphate-buffered saline (PBS)

-

Test compound (BPC-157) solution

-

Positive control (e.g., VEGF)

-

Negative control (vehicle)

-

Sterile filter paper or gelatin sponges

-

Stereomicroscope with a camera

-

Image analysis software

Procedure:

-

Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.[13]

-

On day 3 or 4, create a small window in the eggshell to expose the CAM.[4]

-

Prepare sterile filter paper discs or gelatin sponges and impregnate them with the test compound (e.g., 0.1 µg BPC-157), positive control, or negative control.

-

Carefully place the prepared discs/sponges onto the CAM.[1]

-

Seal the window with sterile tape and return the eggs to the incubator for a further 48-72 hours.

-

After the incubation period, open the window and observe the CAM under a stereomicroscope.

-

Capture images of the area around the disc/sponge.

-

Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length using image analysis software.[14]

In Vivo Ethanol-Induced Gastric Ulcer Model in Rats

This model is commonly used to evaluate the cytoprotective effects of compounds against acute gastric mucosal injury.

Materials:

-

Male Wistar rats (200-250 g)

-

Absolute ethanol

-

Test compound (BPC-157) solution

-

Positive control (e.g., omeprazole)

-

Vehicle control (e.g., saline)

-

Oral gavage needles

-

Dissecting tools

-

Formalin solution (10%)

Procedure:

-

Fast the rats for 24 hours prior to the experiment, with free access to water.

-

Administer the test compound (e.g., BPC-157 at 10 µg/kg), positive control, or vehicle control orally via gavage.

-

After 60 minutes, administer 1 mL of absolute ethanol to each rat via oral gavage to induce gastric ulcers.

-

One hour after ethanol administration, euthanize the rats.

-

Immediately excise the stomachs, open them along the greater curvature, and gently rinse with saline.

-

Macroscopically examine the gastric mucosa for lesions. The ulcer index can be calculated based on the number and severity of the lesions.

-

For histological analysis, fix the stomach tissues in 10% formalin.

Other Potential Body Protective Compounds from Gastric Juice

While BPC-157 has been the primary focus of research, it is plausible that other protective compounds exist within the complex milieu of gastric juice. The initial research by Sikiric et al. mentioned a larger protein (BPC) from which BPC-157 was derived.[1] However, further characterization and identification of other specific protective molecules from gastric juice remain an area with limited published research. Future studies employing advanced proteomic techniques may unveil other peptides or proteins with similar or complementary protective functions.

Conclusion

The discovery of Body Protective Compounds from gastric juice, particularly the synthetic peptide BPC-157, has opened up a promising avenue for the development of novel therapeutics for a wide range of conditions characterized by tissue injury and impaired healing. The compelling preclinical data, demonstrating its efficacy in promoting angiogenesis, protecting against gastric mucosal damage, and accelerating the healing of various tissues, underscores its therapeutic potential. The well-defined mechanisms of action, involving key signaling pathways such as VEGFR2-Akt-eNOS and FAK, provide a solid foundation for further investigation and drug development. This technical guide serves as a foundational resource for researchers and professionals, providing essential data, protocols, and a conceptual framework to advance the study of these remarkable compounds from the realm of preclinical research to potential clinical applications. Further research is warranted to fully elucidate the complete spectrum of their biological activities and to explore their therapeutic efficacy in human diseases.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Concerning BPC-157, a natural pentadecapeptide, that acts as a cytoprotectant and is believed to protect the gastro-intestinal tract (GIT) | springermedizin.de [springermedizin.de]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. polarispeptides.com [polarispeptides.com]

- 7. scholar.google.com [scholar.google.com]

- 8. Modulatory effect of gastric pentadecapeptide BPC 157 on angiogenesis in muscle and tendon healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. examine.com [examine.com]

- 12. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. en.bio-protocol.org [en.bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Targets of BPC-157 Acetate in Cellular Models

Abstract

Body Protection Compound-157 (BPC-157) is a synthetic pentadecapeptide with a sequence derived from a protein found in human gastric juice.[1][2] Preclinical studies, primarily in animal and in vitro cellular models, have demonstrated its significant regenerative and cytoprotective effects across a wide range of tissues, including the gastrointestinal tract, tendons, ligaments, and the nervous system.[1][3][4][5] This technical guide provides a comprehensive overview of the known molecular targets and signaling pathways modulated by this compound in cellular models. It aims to consolidate the current understanding of its mechanism of action at the cellular level, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and development.

Core Signaling Pathways and Molecular Interactions

BPC-157 exerts its pleiotropic effects by interacting with several key intracellular signaling pathways that are fundamental to angiogenesis, cell migration, proliferation, and modulation of inflammation.[6][7] The exact receptor target for BPC-157 remains under investigation, but evidence suggests it influences multiple downstream cascades.[8]

Angiogenesis and Endothelial Function: The VEGFR2-Akt-eNOS Axis

A primary mechanism of BPC-157 is its potent pro-angiogenic effect, crucial for tissue repair.[9][10] It directly modulates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[11][12][13] Studies in human vascular endothelial cells show that BPC-157 increases both the mRNA and protein expression of VEGFR2.[13][14] Furthermore, it promotes the internalization of VEGFR2, which is a critical step for the activation of downstream signaling.[13][14] This activation follows the VEGFR2-Akt-eNOS cascade, leading to increased production of nitric oxide (NO), a key molecule in vasodilation and new vessel formation.[6][12][13]

Nitric Oxide Modulation: The Src-Caveolin-1-eNOS Pathway

Beyond the VEGFR2 axis, BPC-157 can independently modulate nitric oxide (NO) production.[15][16] In isolated rat aorta, BPC-157 induces endothelium-dependent vasorelaxation in a concentration-dependent manner.[17] This effect is mediated by NO, as it is inhibited by the NO synthase inhibitor L-NAME.[17][18] Mechanistic studies reveal that BPC-157 activates the Src-Caveolin-1-eNOS signaling pathway.[18][19] It enhances the phosphorylation of Src kinase, which in turn phosphorylates Caveolin-1 (Cav-1).[17] This leads to the dissociation of endothelial nitric oxide synthase (eNOS) from its inhibitor, Cav-1, thereby activating eNOS and increasing NO production.[17] This NO release promotes the migration of vascular endothelial cells.[17][20]

Fibroblast Activity and Tissue Repair: FAK-Paxillin and GHR-JAK2 Pathways

BPC-157 demonstrates significant effects on fibroblasts, the primary cells involved in healing connective tissues like tendons and ligaments.[6][21]

-

Focal Adhesion Kinase (FAK) Pathway: BPC-157 promotes the migration and survival of tendon fibroblasts.[2] This is mediated by the activation of the focal adhesion kinase (FAK)-paxillin pathway.[2][6][22] Western blot analyses have shown that BPC-157 dose-dependently increases the phosphorylation levels of both FAK and paxillin, without altering the total protein amounts.[2][23] This activation is crucial for cell adhesion dynamics, migration, and proliferation.[16][22]

References

- 1. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. livvnatural.com [livvnatural.com]

- 4. swolverine.com [swolverine.com]

- 5. Peptide Therapy for Gut Healing: The Role of BPC-157 and KPV in Repairing the Intestinal Lining [hawaiinaturalmedicine.com]

- 6. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable Gastric Pentadecapeptide BPC 157 May Recover Brain–Gut Axis and Gut–Brain Axis Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptideslabuk.com [peptideslabuk.com]

- 9. youtube.com [youtube.com]

- 10. BPC 157 and blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. examine.com [examine.com]

- 12. peptidesystems.com [peptidesystems.com]

- 13. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 15. peptidesciences.com [peptidesciences.com]

- 16. cenexalabs.com [cenexalabs.com]

- 17. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. peptidology.co [peptidology.co]

- 19. Pentadecapeptide BPC 157 and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. BPC-157 Peptide: Healing and Recovery Benefits for Research - Oath Peptides [oathpeptides.com]

- 22. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. gicancer.or.kr [gicancer.or.kr]

BPC-157 Acetate and Its Interaction with Nitric Oxide Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Body Protective Compound 157 (BPC-157) is a synthetic pentadecapeptide that has demonstrated a wide range of regenerative and cytoprotective effects in preclinical studies. A significant aspect of its mechanism of action involves its intricate interaction with nitric oxide (NO) pathways, which are pivotal in regulating various physiological processes, including vasodilation, angiogenesis, and inflammation. This technical guide provides an in-depth analysis of the relationship between BPC-157 acetate and nitric oxide signaling, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling cascades. The evidence suggests that BPC-157 modulates NO bioavailability, primarily through the upregulation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-Akt-endothelial Nitric Oxide Synthase (eNOS) pathway, and exhibits a complex interplay with NO synthase inhibitors and substrates. These findings underscore the therapeutic potential of BPC-157 in conditions where NO pathway dysregulation is a key pathological feature.

Introduction

BPC-157 is a peptide fragment of a protein found in human gastric juice, with the sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1] Its acetate salt form is commonly used in research settings for its stability and solubility.[1] The peptide has garnered considerable interest for its therapeutic potential in a variety of tissues, including the gastrointestinal tract, tendons, ligaments, and the nervous system.[2][3] A central theme emerging from the body of research is the profound influence of BPC-157 on the nitric oxide (NO) system.[4] NO, a gaseous signaling molecule, is a critical regulator of vascular homeostasis, immune responses, and neurotransmission.[5] This guide will explore the molecular mechanisms underpinning the interaction between this compound and NO pathways, providing a comprehensive resource for researchers in the field.

Core Mechanism: The VEGFR2-Akt-eNOS Signaling Pathway

A primary mechanism through which BPC-157 exerts its effects on the NO system is by activating the VEGFR2-Akt-eNOS signaling cascade.[6][7] This pathway is fundamental to angiogenesis and the maintenance of vascular endothelial function.[7][8] BPC-157 has been shown to increase the expression and internalization of VEGFR2, leading to the downstream phosphorylation and activation of Akt and subsequently eNOS.[9] Activated eNOS catalyzes the production of NO from L-arginine in endothelial cells.[3] This leads to increased NO bioavailability, which in turn promotes vasodilation, endothelial cell migration, and the formation of new blood vessels.[7][10]

Modulation of Vasomotor Tone

BPC-157 has been demonstrated to induce a concentration-dependent vasodilation in isolated rat aorta, an effect that is endothelium-dependent and mediated by nitric oxide.[10] This vasorelaxant effect is significantly attenuated in the absence of the endothelium and is inhibited by the presence of L-NAME (a non-selective NOS inhibitor) or hemoglobin (an NO scavenger).[10][11]

Quantitative Data on Vasodilation

| Concentration of BPC-157 | Vasorelaxation in Intact Aortic Rings | Notes |

| 0.1 µg/ml | No significant vasorelaxation | [10] |

| 1.0 µg/ml | No significant vasorelaxation | [10] |

| >1.0 µg/ml | Concentration-dependent vasodilation | [10] |

Interaction with NOS Inhibitors and Substrates

The interplay between BPC-157 and key modulators of the NO system, such as L-NAME and L-arginine, provides further insight into its mechanism of action.

-

L-NAME (N(G)-nitro-L-arginine methyl ester): BPC-157 consistently counteracts the detrimental effects of L-NAME, a non-selective nitric oxide synthase (NOS) inhibitor. For instance, L-NAME-induced worsening of intestinal anastomosis healing is ameliorated by BPC-157.[6] Furthermore, BPC-157 has been shown to counteract L-NAME-induced catalepsy and retinal ischemia in rats.[12][13] Interestingly, some studies suggest that BPC-157 can induce NO release that is resistant to L-NAME, indicating a potentially alternative or downstream mechanism of action.[13]

-

L-arginine: As the substrate for NOS, L-arginine can enhance NO production. Studies have shown that while L-arginine can improve healing in conditions like esophagogastric anastomosis, BPC-157 therapy is often more effective.[14][15] In some models, the co-administration of BPC-157 and L-arginine does not produce a further beneficial effect beyond that of BPC-157 alone, suggesting that BPC-157 may optimize the NO system's response to injury.[14]

The Src-Caveolin-1-eNOS Pathway

Further research has elucidated a more detailed signaling pathway involving Src kinase and Caveolin-1 (Cav-1).[10] BPC-157 has been shown to enhance the phosphorylation of Src, Cav-1, and eNOS.[10] The activation of eNOS is associated with its dissociation from Cav-1, which acts as a negative regulator.[10] Co-immunoprecipitation analysis has revealed that BPC-157 reduces the binding between eNOS and Cav-1, thereby promoting eNOS activity and NO production.[10][11] The upstream role of Src in this pathway was confirmed by the observation that a Src inhibitor abolished the BPC-157-induced phosphorylation of these proteins.[10][11]

Quantitative Data on NO Production and eNOS/Cav-1 Interaction

| Parameter | Effect of BPC-157 (1.0 µg/ml) | Reference |

| Nitric Oxide Production in Vascular Endothelial Cells | 1.35 ± 0.1-fold increase compared to control | [10] |

| eNOS/Cav-1 Binding | Decreased to 50% relative to vehicle-treated control | [10] |

Experimental Protocols

Vasomotor Tone Assessment in Isolated Rat Aorta

-

Objective: To determine the effect of BPC-157 on the vasomotor tone of isolated rat aorta.

-

Methodology:

-

Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution.

-

The aorta is cut into rings (2-3 mm in length). For some experiments, the endothelium is denuded by gently rubbing the intimal surface.

-

Aortic rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

-

The rings are connected to an isometric force transducer to record changes in tension.

-

After an equilibration period, the rings are pre-contracted with phenylephrine.

-

Once a stable contraction is achieved, cumulative concentrations of BPC-157 are added to the bath to assess its vasorelaxant effect.

-

In some experiments, rings are pre-incubated with L-NAME or hemoglobin before the addition of BPC-157.

-

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.

Measurement of Nitric Oxide Production in Endothelial Cells

-

Objective: To quantify the effect of BPC-157 on nitric oxide production in vascular endothelial cells.

-

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured under standard conditions.

-

Cells are treated with BPC-157 (e.g., 1 µg/ml) or a vehicle control for a specified period.

-

The intracellular production of NO is detected using a fluorescent probe, such as 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA).

-

DAF-FM DA is added to the cell culture medium and incubated. Inside the cells, it is deacetylated and reacts with NO to form a fluorescent benzotriazole derivative.

-

The fluorescence intensity is measured using a fluorescence microscope or a plate reader.

-

-

Data Analysis: The fluorescence intensity in the BPC-157-treated group is compared to the control group to determine the fold increase in NO production.[11]

Co-immunoprecipitation of eNOS and Caveolin-1

-

Objective: To investigate the effect of BPC-157 on the protein-protein interaction between eNOS and Cav-1.

-

Methodology:

-

Endothelial cells are treated with BPC-157 or a vehicle control.

-

Cells are lysed, and the total protein concentration is determined.

-

An antibody against eNOS is added to the cell lysate and incubated to form an antibody-protein complex.

-

Protein A/G-agarose beads are added to precipitate the antibody-protein complex.

-

The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an antibody against Cav-1 to detect the amount of Cav-1 that was co-immunoprecipitated with eNOS.

-

-

Data Analysis: The intensity of the Cav-1 band in the BPC-157-treated sample is compared to the control to determine the relative change in eNOS/Cav-1 binding.[11]

Conclusion

The synthetic peptide this compound demonstrates a profound and multifaceted interaction with nitric oxide pathways. Its ability to upregulate the VEGFR2-Akt-eNOS and Src-Cav-1-eNOS signaling cascades leads to increased nitric oxide production, promoting vasodilation and angiogenesis. Furthermore, its capacity to counteract the deleterious effects of NOS inhibitors like L-NAME highlights its robust modulatory role in the NO system. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of BPC-157 in a wide range of pathological conditions where the nitric oxide pathway is implicated. Future research should focus on elucidating the precise binding sites of BPC-157 and translating these promising preclinical findings into clinical applications.

References

- 1. rapidresearchproducts.com [rapidresearchproducts.com]

- 2. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptidesciences.com [peptidesciences.com]

- 4. Multifunctionality and Possible Medical Application of the BPC 157 Peptide—Literature and Patent Review [mdpi.com]

- 5. significant-popover-783843.framer.app [significant-popover-783843.framer.app]

- 6. examine.com [examine.com]

- 7. peptidesystems.com [peptidesystems.com]

- 8. gicancer.or.kr [gicancer.or.kr]

- 9. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pentadecapeptide BPC 157 and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BPC 157 as a Therapy for Retinal Ischemia Induced by Retrobulbar Application of L-NAME in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjgnet.com [wjgnet.com]

- 15. Esophagogastric anastomosis in rats: Improved healing by BPC 157 and L-arginine, aggravated by L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Cytoprotective Effects of BPC-157 Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protective Compound 157 (BPC-157) is a synthetic pentadecapeptide of 15 amino acids, derived from a protein found in human gastric juice.[1][2] It has garnered significant interest within the scientific community for its potent cytoprotective and regenerative properties demonstrated across a wide array of preclinical studies.[3][4] This technical guide provides an in-depth overview of the preclinical research on the cytoprotective effects of BPC-157 acetate, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

BPC-157 has shown a strong safety profile in animal models, with no lethal dose (LD1) established, indicating a wide therapeutic window.[5][6] Its stability in human gastric juice allows for potential oral administration, a significant advantage for therapeutic development.[7] The peptide exerts its beneficial effects through various mechanisms, including the modulation of nitric oxide (NO) synthesis, interaction with growth factor signaling, and anti-inflammatory actions.[2][4]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from various preclinical studies investigating the cytoprotective effects of BPC-157.

Table 1: In Vivo Efficacy of BPC-157 in Gastrointestinal Injury Models

| Animal Model | Injury Type | BPC-157 Dosage | Administration Route | Study Duration | Key Quantitative Findings | Reference(s) |

| Rat | Short Bowel Syndrome | 10 ng/kg or 10 µg/kg | Peroral (drinking water) or Intraperitoneal (IP) | 4 weeks | Promoted weight gain, increased villus height, crypt depth, and muscle thickness. | [7] |

| Rat | Intestinal Anastomosis | 10 ng/kg or 10 µg/kg | Peroral (drinking water) or IP | Up to 10 days | Increased anastomosis strength. | [7][8] |

| Rat | Ethanol-induced Gastric Lesions | 10 µg/kg | IP | Acute | Significantly reduced lesion area. | [9] |

| Rat | NSAID-induced Gastric Lesions | 10 µg/kg | IP | Acute | Markedly attenuated gastric damage. | [9] |

Table 2: In Vivo Efficacy of BPC-157 in Musculoskeletal Injury Models

| Animal Model | Injury Type | BPC-157 Dosage | Administration Route | Study Duration | Key Quantitative Findings | Reference(s) |

| Rat | Achilles Tendon Transection | 10 µg/kg or 10 ng/kg | IP | 1, 4, 7, 10, 14, 21 days | Substantially increased Achilles Functional Index (AFI) values. Significantly increased load to failure, stiffness, and Young's elasticity modulus. | [10] |

| Rat | Quadriceps Tendon-Muscle Junction Dissection | 10 µg/kg or 10 ng/kg | IP or Peroral | 7, 14, 28, 42 days | Counteracted muscle atrophy and restored muscle presentation close to normal. | [11] |

| Rat | Medial Collateral Ligament (MCL) Transection | 10 µg/kg | Oral, Topical, or IP | - | Sped up healing equally across all administration routes. | [12] |

Table 3: In Vitro Effects of BPC-157

| Cell Type | Assay | BPC-157 Concentration | Key Quantitative Findings | Reference(s) |

| Rat Tendon Fibroblasts | Outgrowth Assay | 2 µg/mL | Significantly accelerated the outgrowth of tendon explants. | [13][14] |

| Rat Tendon Fibroblasts | Cell Survival Assay (H₂O₂ stress) | 2 µg/mL | Significantly increased cell survival under oxidative stress. | [13][15] |

| Rat Tendon Fibroblasts | Transwell Filter Migration Assay | Dose-dependent | Markedly increased in vitro migration. | [15] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Nitric Oxide Production | 1 µg/mL | Induced nitric oxide generation. | [16][17] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | 1 µg/mL | Increased endothelial tube formation. | [18][19] |

Experimental Protocols

In Vivo Models

1. Achilles Tendon Transection Model in Rats [20]

-

Animals: Male Wistar Albino rats (200-250g).

-

Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure:

-

The rat is placed in a prone position, and the right hindlimb is shaved and sterilized.

-

A longitudinal incision is made to expose the Achilles tendon.

-

A complete transection of the tendon is performed approximately 5 mm proximal to its calcaneal insertion.

-

The skin is closed with sutures.

-

-

BPC-157 Administration: BPC-157 is reconstituted in sterile saline and administered typically via intraperitoneal injection at dosages of 10 µg/kg or 10 ng/kg daily.

-

Outcome Measures: Functional recovery (e.g., Achilles Functional Index), biomechanical testing (load to failure, stiffness), and histological analysis of the repaired tendon.

2. Gastrointestinal Injury Models in Rodents [7]

-

Ethanol-Induced Gastric Lesions:

-

Rats are fasted overnight.

-

Absolute ethanol is administered orally to induce gastric mucosal lesions.

-

BPC-157 is administered (e.g., intraperitoneally) prior to or after ethanol administration.

-

Animals are sacrificed at a predetermined time, and the stomachs are removed for macroscopic and microscopic evaluation of lesions.

-

-

Short Bowel Syndrome:

-

A significant portion of the small bowel is surgically resected.

-

An end-to-end anastomosis is performed to restore intestinal continuity.

-

BPC-157 is administered daily (e.g., in drinking water or via IP injection).

-

Outcome measures include body weight changes, and histological analysis of the remaining intestine (villus height, crypt depth).

-

In Vitro Assays

1. Tendon Fibroblast Outgrowth Assay [13]

-

Cell Source: Achilles tendons are harvested from rats.

-

Methodology:

-

Tendons are cut into small explants (approx. 1x1x2 mm).

-

Explants are placed in culture dishes and allowed to adhere.

-

Culture medium (e.g., DMEM with 10% FBS) with or without BPC-157 (e.g., 2 µg/mL) is added.

-

The outgrowth of fibroblasts from the explants is observed and quantified after a set period (e.g., 7 days).

-

2. Western Blot Analysis for Phosphorylation of Signaling Proteins (e.g., VEGFR2, FAK, Paxillin, ERK1/2) [15][18][21][22]

-

Cell Culture and Treatment: Cells (e.g., HUVECs, tendon fibroblasts) are cultured and serum-starved before treatment with BPC-157 for various time points. For VEGFR2 phosphorylation, cells may be stimulated with VEGF-A following BPC-157 treatment.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2, anti-phospho-FAK).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is often stripped and re-probed with an antibody for the total form of the protein as a loading control.

-

3. Nitric Oxide (NO) Production Assay [16][17][23]

-

Cell Type: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Methodology:

-

HUVECs are stimulated with BPC-157 (e.g., 1 µg/mL).

-

NO production is assessed using a fluorescent probe such as 4,5-diaminofluorescein diacetate (DAF-FM DA).

-

The fluorescence intensity, which is proportional to the amount of NO produced, is measured using a fluorescence microscope or plate reader.

-

Signaling Pathways and Mechanisms of Action

BPC-157 exerts its cytoprotective effects through the modulation of several key signaling pathways.

1. Angiogenesis and Endothelial Protection

BPC-157 promotes angiogenesis, the formation of new blood vessels, which is crucial for tissue repair.[1][2] It upregulates the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and activates the VEGFR2-Akt-eNOS signaling pathway.[18][19] This leads to increased production of nitric oxide (NO), a key signaling molecule in vasodilation and endothelial cell migration and survival.[16][17]

2. Cell Migration and Adhesion

In tissues such as tendons, BPC-157 enhances the migration and adhesion of fibroblasts, which are essential for tissue regeneration.[15] This is mediated through the activation of the Focal Adhesion Kinase (FAK)-Paxillin pathway.[3][15] FAK and paxillin are key components of focal adhesions, which are structures that connect the cell's cytoskeleton to the extracellular matrix. Their phosphorylation is a critical step in cell migration.

3. Growth Factor Receptor Upregulation

BPC-157 has been shown to increase the expression of growth hormone receptors in tendon fibroblasts.[3] This suggests a potential synergistic effect with endogenous growth hormone, amplifying anabolic and regenerative signals at the site of injury.

4. Modulation of the Nitric Oxide System

BPC-157 exhibits a complex interaction with the nitric oxide (NO) system. It can induce NO release, which is beneficial for vasodilation and angiogenesis.[17] However, it also appears to counteract the detrimental effects of excessive NO production and can scavenge free radicals, thereby reducing oxidative stress.[24] This dual role suggests that BPC-157 helps to maintain NO homeostasis.

Conclusion

Preclinical evidence strongly supports the cytoprotective and regenerative potential of this compound across a variety of tissue types and injury models. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to angiogenesis, cell migration, and growth factor response, makes it a compelling candidate for further therapeutic development. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of this promising peptide. While the preclinical data are extensive and encouraging, rigorous clinical trials are necessary to translate these findings into safe and effective therapies for human use.

References

- 1. wolverinepeptides.co.uk [wolverinepeptides.co.uk]

- 2. biotechpeptides.com [biotechpeptides.com]

- 3. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. imperialpeptides.co.uk [imperialpeptides.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical safety evaluation of body protective compound-157, a potential drug for treating various wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. examine.com [examine.com]

- 9. Cytoprotective gastric pentadecapeptide BPC 157 resolves major vessel occlusion disturbances, ischemia-reperfusion injury following Pringle maneuver, and Budd-Chiari syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Achilles detachment in rat and stable gastric pentadecapeptide BPC 157: Promoted tendon-to-bone healing and opposed corticosteroid aggravation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. renuebyscience.com [renuebyscience.com]

- 13. benchchem.com [benchchem.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. mdpi.com [mdpi.com]

The Influence of BPC-157 Acetate on Gene Expression in Hippocampal Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentadecapeptide BPC-157 has demonstrated significant neuroprotective and regenerative capabilities, particularly in the context of ischemic brain injury. This technical guide provides an in-depth analysis of the influence of BPC-157 acetate on gene expression within hippocampal tissues, drawing from key preclinical research. The document outlines the molecular changes observed, details the experimental methodologies used to elicit these findings, and visualizes the implicated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development exploring the therapeutic potential of BPC-157.

Introduction

BPC-157, a stable gastric pentadecapeptide, has garnered considerable attention for its pleiotropic beneficial effects, including tissue regeneration and organ protection.[1] In the central nervous system, BPC-157 has been shown to counteract neuronal damage and improve functional recovery following ischemic events.[2][3] A key aspect of its mechanism of action lies in its ability to modulate gene expression in the hippocampus, a brain region critical for memory and learning and highly vulnerable to ischemic damage.[2][4] This guide synthesizes the current understanding of how this compound influences the hippocampal transcriptome, providing a foundation for further investigation and therapeutic development.

Data on Hippocampal Gene Expression

In a pivotal study by Vukojevic et al. (2020), the administration of BPC-157 following hippocampal ischemia/reperfusion injury in rats led to significant alterations in the expression of several key genes.[3][4] These changes are associated with neuroprotection, angiogenesis, and the modulation of inflammatory and nitric oxide signaling pathways. The observed changes in mRNA expression at 1 and 24 hours post-injury are summarized in the tables below.[4] It is important to note that while the study reported strong up- or downregulation, specific fold-change values were not provided.

Table 1: Upregulated Genes in Hippocampal Tissue Following this compound Administration

| Gene Symbol | Gene Name | Function | Time Point of Observation |

| Egr1 | Early growth response 1 | Transcription factor involved in neuronal plasticity and survival.[2] | 1 and 24 hours |

| Akt1 | AKT serine/threonine kinase 1 | Promotes cell survival and inhibits apoptosis.[3] | 1 and 24 hours |

| Kras | KRAS proto-oncogene, GTPase | Involved in cell proliferation and differentiation.[3] | 1 and 24 hours |

| Src | Src proto-oncogene, non-receptor tyrosine kinase | Regulates cell growth, differentiation, and survival.[3] | 1 and 24 hours |

| Foxo1 | Forkhead box protein O1 | Transcription factor involved in stress resistance and metabolism.[3] | 1 and 24 hours |

| Srf | Serum response factor | Transcription factor regulating cell growth and differentiation.[3] | 1 and 24 hours |

| Vegfr2 | Vascular endothelial growth factor receptor 2 | Key mediator of angiogenesis.[2] | 1 and 24 hours |

| Nos1 | Nitric oxide synthase 1 (neuronal) | Produces nitric oxide, involved in neurotransmission.[3] | 1 and 24 hours |

| Nos3 | Nitric oxide synthase 3 (endothelial) | Produces nitric oxide, involved in vasodilation.[2] | 1 and 24 hours |

Table 2: Downregulated Genes in Hippocampal Tissue Following this compound Administration

| Gene Symbol | Gene Name | Function | Time Point of Observation |

| Nfkb1 | Nuclear factor kappa B subunit 1 | Pro-inflammatory transcription factor.[3] | 1 and 24 hours |

| Nos2 | Nitric oxide synthase 2 (inducible) | Produces high levels of nitric oxide, associated with inflammation.[3] | 1 and 24 hours |

Table 3: Unchanged Gene in Hippocampal Tissue Following this compound Administration

| Gene Symbol | Gene Name | Function | Time Point of Observation |

| Mapk1 | Mitogen-activated protein kinase 1 (ERK2) | Involved in cell proliferation, differentiation, and survival.[4] | 1 and 24 hours |

Experimental Protocols

The following protocols are based on the methodology described by Vukojevic et al. (2020) for the investigation of BPC-157's effects on hippocampal gene expression.[3][4]

Animal Model and Ischemia/Reperfusion Injury

-

Animal Model: Male Wistar rats are utilized for this experimental paradigm.

-

Ischemia Induction:

-

Anesthetize the rats according to approved institutional animal care and use committee protocols.

-

Perform a midline cervical incision to expose the common carotid arteries.

-

Induce global cerebral ischemia by bilaterally clamping the common carotid arteries for a duration of 20 minutes.

-

Following the ischemic period, remove the clamps to allow for reperfusion.

-

This compound Administration

-

Dosage: A dose of 10 µg/kg of this compound is administered.

-

Administration Route: Immediately following the initiation of reperfusion, a 1 ml solution of this compound is applied as a bath directly to the operated area (trigonum caroticum).

-

Control Group: A control group receives a 1 ml bath of saline solution.

Hippocampal Tissue Collection and RNA Extraction

-

Tissue Collection: At designated time points post-reperfusion (e.g., 1 and 24 hours), euthanize the animals and dissect the hippocampi.

-

RNA Extraction (Trizol Method):

-

Homogenize the hippocampal tissue in Trizol reagent.

-

Add chloroform and centrifuge to separate the mixture into aqueous and organic phases.

-

Transfer the aqueous phase containing RNA to a new tube.

-

Precipitate the RNA with isopropanol and centrifuge to pellet the RNA.

-

Wash the RNA pellet with 75% ethanol.

-

Air-dry the pellet and resuspend it in RNase-free water.

-

Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.

-

Gene Expression Analysis (Quantitative Real-Time PCR)

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

-

Quantitative PCR (qPCR):

-

Perform qPCR using a real-time PCR system with specific primers and probes for the target genes (e.g., Egr1, Akt1, Vegfr2, etc.) and a reference gene (e.g., Gapdh).

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the BPC-157 treated group and the control group.

-

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways implicated in the action of BPC-157 on hippocampal gene expression and the general experimental workflow.

BPC-157 Signaling Pathways in Hippocampal Neurons

Caption: Proposed signaling pathways activated by BPC-157 in hippocampal neurons.

Experimental Workflow for Studying BPC-157's Effect on Gene Expression

Caption: Experimental workflow for investigating BPC-157's effects on hippocampal gene expression.

Discussion and Future Directions

The available evidence strongly suggests that this compound exerts a significant influence on the genetic landscape of hippocampal tissues, particularly in the context of ischemic injury. The upregulation of pro-survival and pro-angiogenic genes, coupled with the downregulation of pro-inflammatory genes, provides a molecular basis for the observed neuroprotective effects of BPC-157.[2][3] The activation of signaling pathways involving VEGFR2, Src, and Akt appears to be central to these genomic changes.[5]